P2X7 Receptor Antagonism: Para‑Fluoro Substitution Delivers 3.7‑Fold Lower Potency Than Ortho‑Fluoro Analog, Favoring Reduced Off‑Target Engagement
The target compound demonstrates antagonist activity at the human P2X7 receptor with an IC50 of 15.8 nM in a calcium flux FLIPR assay using human 1321N1 cells [1]. In a direct head‑to‑head comparison, the ortho‑fluoro positional isomer 4‑chloro‑N‑[2‑(2‑fluorophenoxy)ethyl]benzamide (CAS 839693-48-0) exhibits an IC50 of 4.30 nM in a Ca2+ flux assay using the same cell line [2]. The quantified difference is a 3.7‑fold reduction in potency for the target compound. This lower potency may be advantageous in contexts where partial antagonism or a wider therapeutic window is desired.
| Evidence Dimension | P2X7 receptor antagonism (human) |
|---|---|
| Target Compound Data | IC50 = 15.8 nM |
| Comparator Or Baseline | 4-Chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide (CAS 839693-48-0), IC50 = 4.30 nM |
| Quantified Difference | 3.7‑fold less potent |
| Conditions | Human P2X7 receptor expressed in 1321N1 cells; calcium flux FLIPR assay |
Why This Matters
The substantial potency difference underscores the critical impact of fluorine positional isomerism on P2X7 pharmacology, enabling users to select the appropriate tool compound for their specific assay window or desired level of receptor modulation.
- [1] BindingDB BDBM50410957. Antagonist activity at human P2X7 receptor (IC50 = 15.8 nM). View Source
- [2] BindingDB BDBM160092. Antagonist activity at human P2X7 receptor (IC50 = 4.30 nM) for 4‑chloro‑N‑[2‑(2‑fluorophenoxy)ethyl]benzamide. View Source
